molecular formula C20H25ClN2O3 B13951564 2-(4-(3-(tert-Butylamino)-2-hydroxypropoxy)anilino)-5-chloro-2,4,6-cycloheptatrien-1-one CAS No. 38767-88-3

2-(4-(3-(tert-Butylamino)-2-hydroxypropoxy)anilino)-5-chloro-2,4,6-cycloheptatrien-1-one

Cat. No.: B13951564
CAS No.: 38767-88-3
M. Wt: 376.9 g/mol
InChI Key: SLOFMNJNPTZBKE-UHFFFAOYSA-N
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Description

2-(4-(3-(tert-Butylamino)-2-hydroxypropoxy)anilino)-5-chloro-2,4,6-cycloheptatrien-1-one is a complex organic compound with a unique structure that includes a tert-butylamino group, a hydroxypropoxy group, and a chloro-cycloheptatrienone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(3-(tert-Butylamino)-2-hydroxypropoxy)anilino)-5-chloro-2,4,6-cycloheptatrien-1-one typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the tert-Butylamino Group: The tert-butylamino group can be introduced through a reaction between tert-butylamine and an appropriate precursor, such as an epoxide or a halide.

    Hydroxypropoxy Group Addition: The hydroxypropoxy group can be added through a nucleophilic substitution reaction, where a hydroxypropyl halide reacts with an aniline derivative.

    Cycloheptatrienone Core Formation: The cycloheptatrienone core can be synthesized through a series of cyclization reactions, often involving the use of strong acids or bases to facilitate ring closure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization, chromatography, and distillation are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-(3-(tert-Butylamino)-2-hydroxypropoxy)anilino)-5-chloro-2,4,6-cycloheptatrien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents.

Major Products

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

2-(4-(3-(tert-Butylamino)-2-hydroxypropoxy)anilino)-5-chloro-2,4,6-cycloheptatrien-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-(3-(tert-Butylamino)-2-hydroxypropoxy)anilino)-5-chloro-2,4,6-cycloheptatrien-1-one involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biochemical pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction processes.

    Modulating Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-(tert-Butylamino)ethanol: A simpler compound with similar functional groups but lacking the complex cycloheptatrienone core.

    3-Amino-4-tert-butylamino-chromen-2-one: Contains a tert-butylamino group and a chromenone core, used in different applications.

    (E)-4-{4-[(tert-Butylamino)carbonyl]anilino}-: Another compound with a tert-butylamino group, used in various chemical reactions.

Uniqueness

2-(4-(3-(tert-Butylamino)-2-hydroxypropoxy)anilino)-5-chloro-2,4,6-cycloheptatrien-1-one is unique due to its combination of functional groups and the presence of the cycloheptatrienone core. This structure imparts specific chemical reactivity and biological activity, making it valuable for diverse applications in research and industry.

Properties

CAS No.

38767-88-3

Molecular Formula

C20H25ClN2O3

Molecular Weight

376.9 g/mol

IUPAC Name

2-[4-[3-(tert-butylamino)-2-hydroxypropoxy]anilino]-5-chlorocyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C20H25ClN2O3/c1-20(2,3)22-12-16(24)13-26-17-8-6-15(7-9-17)23-18-10-4-14(21)5-11-19(18)25/h4-11,16,22,24H,12-13H2,1-3H3,(H,23,25)

InChI Key

SLOFMNJNPTZBKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(COC1=CC=C(C=C1)NC2=CC=C(C=CC2=O)Cl)O

Origin of Product

United States

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